

# Ethyl 2-isothiocyanatopropanoate: A Technical Overview of its Molecular Structure and Stereochemistry

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## Compound of Interest

Compound Name: Ethyl 2-isothiocyanatopropanoate

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This technical guide provides a detailed analysis of the molecular structure, stereochemistry, and physicochemical properties of **Ethyl 2-isothiocyanatopropanoate**. The information is compiled from publicly available data and theoretical chemical principles, offering a foundational understanding for its application in research and development.

## Molecular Structure and Properties

**Ethyl 2-isothiocyanatopropanoate** is a chiral organic compound featuring an ethyl ester, a propanoate backbone, and a reactive isothiocyanate functional group. The presence of these distinct moieties imparts a unique combination of chemical reactivity and physical properties.

## Physicochemical Data

A summary of the key physicochemical properties for **Ethyl 2-isothiocyanatopropanoate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO <sub>2</sub> S	[NIST][1][2]
Molecular Weight	159.206 g/mol	[NIST][1][2]
CAS Registry Number	39574-16-8	[NIST][1][2]
IUPAC Name	ethyl 2-isothiocyanatopropanoate	[Fisher Scientific][3]
Synonyms	2-Isothiocyanato-propionic acid ethyl ester	[NIST][1][2]
InChI	InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3	[NIST][1][2]
InChIKey	ALJGYASQFZQQJX-UHFFFAOYSA-N	[NIST][1][2]
SMILES	CCOC(=O)C(C)N=C=S	[PubChem][4]

## Stereochemistry

A critical feature of **Ethyl 2-isothiocyanatopropanoate** is the presence of a chiral center at the second carbon atom (C2) of the propanoate chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence its biological activity and interaction with other chiral molecules, a crucial consideration in drug design and development. The absolute configuration of a given sample would need to be determined experimentally using techniques such as chiral chromatography or polarimetry.

Caption: 2D representation of the molecular structure of **Ethyl 2-isothiocyanatopropanoate**, highlighting the chiral center (C\*).

## Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 2-isothiocyanatopropanoate** is limited in publicly accessible literature. However, based on its functional groups, the expected spectroscopic features can be predicted.

## Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this compound.<sup>[1][5]</sup> The spectrum is expected to show characteristic absorption bands for the key functional groups:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
Isothiocyanate (-N=C=S)	2000-2200 (strong, sharp)	Asymmetric stretch
Ester Carbonyl (C=O)	1735-1750 (strong)	Stretch
C-O Stretch (Ester)	1000-1300 (strong)	Stretch
C-H Stretch (Alkyl)	2850-3000	Stretch

## Mass Spectrometry

An electron ionization mass spectrum is available in the NIST database.<sup>[2][6]</sup> The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>), the ethyl group (-CH<sub>2</sub>CH<sub>3</sub>), and cleavage of the propanoate chain. The molecular ion peak (M<sup>+</sup>) would be expected at m/z = 159.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data was not found in the searched literature, a theoretical prediction of the <sup>1</sup>H and <sup>13</sup>C NMR spectra can be made based on the molecular structure.

<sup>1</sup>H NMR (Predicted):

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl)	~1.2	Triplet	3H
-CH(NCS)-CH <sub>3</sub> (propanoate)	~1.5	Doublet	3H
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl)	~4.1	Quartet	2H
-CH(NCS)-CH <sub>3</sub> (propanoate)	~4.3	Quartet	1H

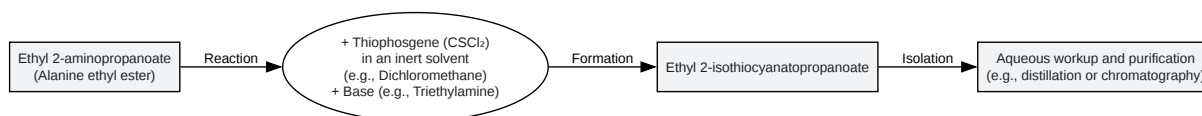
<sup>13</sup>C NMR (Predicted):

Carbon Atom	Chemical Shift (ppm)
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl)	~14
-CH(NCS)-CH <sub>3</sub> (propanoate)	~18
-O-CH <sub>2</sub> -CH <sub>3</sub> (ethyl)	~61
-CH(NCS)-CH <sub>3</sub> (propanoate)	~60
-N=C=S (isothiocyanate)	~130
-C=O (ester)	~170

## Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-isothiocyanatopropanoate** is not readily available in the reviewed literature. However, a general and plausible synthetic approach would involve the reaction of ethyl 2-aminopropanoate (the ethyl ester of alanine) with a thiocarbonylating agent. A common reagent for this transformation is thiophosgene (CSCl<sub>2</sub>).

The proposed synthesis workflow is as follows:



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Caption: Proposed synthetic workflow for **Ethyl 2-isothiocyanatopropanoate**.

This reaction should be carried out under anhydrous conditions in an inert solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the HCl byproduct. The reaction progress would typically be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be isolated and purified using standard laboratory procedures such as extraction, washing, drying, and distillation or column chromatography.

## Conclusion

**Ethyl 2-isothiocyanatopropanoate** is a chiral molecule with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a summary of its known properties and a theoretical framework for its spectroscopic characterization and synthesis. Further experimental investigation is required to fully elucidate its chemical and biological properties, especially concerning the distinct activities of its (R)- and (S)-enantiomers.

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## References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. [ecampusontario.pressbooks.pub](https://ecampusontario.pressbooks.pub) [[ecampusontario.pressbooks.pub](https://ecampusontario.pressbooks.pub)]

- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]
- To cite this document: BenchChem. [Ethyl 2-isothiocyanatopropanoate: A Technical Overview of its Molecular Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295437#molecular-structure-and-stereochemistry-of-ethyl-2-isothiocyanatopropanoate]

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